4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,16,18H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDMHYXQVOSPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be functionalized using various methods, such as halogenation or lithiation, followed by the introduction of the morpholine group. The final step involves the sulfonamide formation using benzenesulfonyl chloride and the appropriate amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The nitro group in the thiophene ring can be reduced to an amine.
Substitution: The morpholine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated derivatives.
Reduction: Amine derivatives of the thiophene ring.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe in biological studies to understand the role of sulfonamide groups in biological systems.
Industry: The compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Analogues
(S)-4-Fluoro-N-(1-{2-[(2,2,2-Trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide (Compound 14, )
- Key Features: Pyrrolidin-3-yl core, trifluoroethoxy phenoxy substituent.
- Pharmacology : Acts as an α1A/α1D-adrenergic receptor antagonist with 61% isolated yield and 95% purity .
- Comparison: The pyrrolidine ring and trifluoroethoxy group may enhance receptor affinity compared to the morpholino-thiophene combination in the target compound.
4-Fluoro-N-{1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (Compound 6, )
- Key Features : Piperidin-4-yl core, dihydrobenzofuran substituent.
- Pharmacology : Dual α2A/5-HT7 receptor antagonist with 89% isolated yield .
- Comparison : The piperidine ring and dihydrobenzofuran group likely improve blood-brain barrier penetration compared to the morpholine-thiophene system. This highlights how heterocyclic substitutions dictate receptor selectivity.
N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)sulfonyl]benzenesulfonamide ()
- Key Features : Dual sulfonamide groups, dimethylphenyl substituent.
- Crystallography : Orthorhombic crystal system (Pbca) with a molecular weight of 437.47 g/mol .
- Comparison: The dual sulfonamide structure increases hydrogen-bonding capacity (per Etter’s graph-set analysis in ) but may reduce solubility compared to mono-sulfonamides like the target compound .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural formula.
- Lipophilicity : The thiophen-3-yl group increases logP compared to phenyl or benzofuran substituents, which may improve tissue penetration but reduce aqueous solubility.
Biological Activity
4-Fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has attracted considerable attention due to its potential therapeutic applications. This compound features a unique combination of functional groups, including a fluoro group, a morpholino ring, and a thiophene moiety, which contribute to its biological activity and versatility in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Fluoro Group: Enhances stability and bioavailability.
- Morpholino Group: Contributes to solubility and interaction with biological targets.
- Thiophene Moiety: Imparts unique electronic properties that may influence biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. This compound may modulate the activity of these targets, influencing biochemical pathways relevant to disease processes.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit cholinesterases, which are critical in neurotransmission.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | TBD | |
| 4-Fluorobenzoic Acid Derivative | Butyrylcholinesterase | Similar to Tacrine |
Case Studies
-
Cholinesterase Inhibition:
A study focused on synthesizing derivatives of 4-fluorobenzoic acid demonstrated that compounds similar to this compound showed promising inhibition against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. -
Anticancer Activity:
Preliminary investigations into the anticancer properties of sulfonamide derivatives have shown that compounds with similar structures may induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(2-morpholinoethyl)benzenesulfonamide | Morpholine, Sulfonamide | Moderate cholinesterase inhibition |
| N-(4-fluorobenzenesulfonyl)-N'-(5-thiophenyl)-urea | Urea, Thiophene | Anticancer potential |
| 3-Chloro-N-(2-morpholinoethyl)benzenesulfonamide | Chlorine, Morpholine | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
